6-Metil-3,5-heptadien-2-ona

Descripción general

Descripción

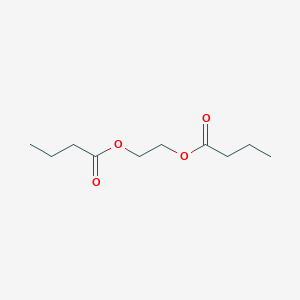

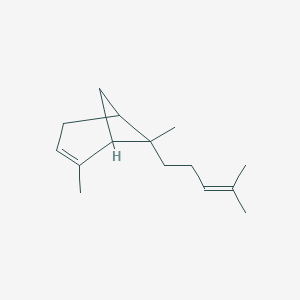

6-Methyl-3,5-heptadien-2-one is a compound that is structurally related to various heptadienones and their derivatives. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics. The compound is likely to exhibit interesting chemical behavior due to the presence of conjugated dienone systems and a methyl group that can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds such as 3,5-dimethylheptane-2,4,6-trione and its homologues involves methylation of heptane-2,4,6-trione via alkali metal enolates or an enamine intermediate . This suggests that a similar approach could be used for the synthesis of 6-Methyl-3,5-heptadien-2-one, with appropriate modifications to introduce the methyl group at the correct position.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Methyl-3,5-heptadien-2-one has been studied using spectroscopic methods. For instance, the tautomers of methylated heptane-2,4,6-triones have been assigned using NMR spectra combined with IR data . The presence of keto-enol tautomerism is a significant feature in these compounds, which could also be relevant for 6-Methyl-3,5-heptadien-2-one.

Chemical Reactions Analysis

The chemical reactions of heptadienones and their derivatives can be complex. For example, the terminal product in the Friedel-Crafts methylation of benzene and its methyl homologues is a carbonium ion that can decompose to methanol and hexamethylbenzene . This indicates that 6-Methyl-3,5-heptadien-2-one may also participate in similar reactions, potentially forming stable intermediates or undergoing decomposition under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-3,5-heptadien-2-one can be inferred from related compounds. The keto-enol tautomerism affects the physical properties such as solubility and boiling point, as well as the chemical reactivity . The presence of a methyl group can influence the stability of tautomers and the overall reactivity of the compound. Additionally, the conjugated dienone system may contribute to the compound's UV-Vis absorption characteristics, making it potentially useful for spectroscopic studies .

Aplicaciones Científicas De Investigación

Síntesis Química

“6-Metil-3,5-heptadien-2-ona” se utiliza en la preparación de (RS)- (E)-2,6-dimetil-1,2-epoxi-3,5-heptadieno . Esto indica su posible uso en varios procesos de síntesis química donde se requieren estos compuestos.

Industria del Aroma y la Fragancia

Dada su estructura y propiedades, “this compound” podría utilizarse potencialmente en la industria del aroma y la fragancia. Los compuestos con estructuras similares se utilizan a menudo para crear o mejorar ciertos sabores o fragancias .

Investigación y Desarrollo

Como un compuesto orgánico relativamente simple, “this compound” podría usarse en varios contextos de investigación y desarrollo. Por ejemplo, podría usarse para estudiar mecanismos de reacción, probar nuevos métodos de síntesis o investigar sus propiedades físicas y químicas .

Propósitos Educativos

En entornos educativos, “this compound” podría utilizarse como herramienta de enseñanza en laboratorios de química orgánica. Los estudiantes podrían sintetizar, purificar y analizar el compuesto como parte de su trabajo de curso .

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Methyl-3,5-heptadien-2-one is a small organic compound with the molecular formula C8H12O It’s known to have astimulating effect on the skin and eyes , suggesting that it may interact with sensory receptors in these tissues.

Mode of Action

It’s possible that the compound interacts with sensory receptors in the skin and eyes, leading to a stimulating effect

Biochemical Pathways

It’s known that the compound is used in the preparation of(RS)- (E)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene , suggesting that it may be involved in various organic synthesis pathways.

Pharmacokinetics

Its physical properties such as adensity of 0.89 g/cm3 and boiling point of 95-96°C suggest that it may have good bioavailability. It’s also miscible with alcohol , which could influence its absorption and distribution in the body.

Result of Action

It’s known to causeskin and eye irritation , suggesting that it may have a stimulating effect on sensory receptors in these tissues.

Action Environment

The action, efficacy, and stability of 6-Methyl-3,5-heptadien-2-one can be influenced by various environmental factors. For instance, it should be kept away from high temperatures, fire sources, and oxidizing agents to prevent fire or explosion . Proper personal protective equipment, such as chemical-resistant gloves and eye protection, should be worn when handling this compound .

Propiedades

IUPAC Name |

(3E)-6-methylhepta-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKXSFZGARKWOW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C/C=C/C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.899 | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

1604-28-0, 16647-04-4 | |

| Record name | 3,5-Heptadien-2-one, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016647044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptadien-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-methylhepta-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-6-methylhepta-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-3,5-HEPTADIEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7CMP2E76C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)